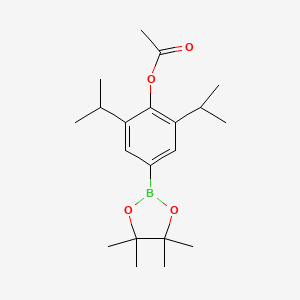![molecular formula C9H7F6NS B6354032 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% CAS No. 41423-80-7](/img/structure/B6354032.png)
4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% (4-HFPT) is an organic compound with a wide range of applications in the fields of science and technology. It is a versatile, highly fluorinated and highly reactive thioaniline derivative with a wide range of uses in organic synthesis, materials science, and analytical chemistry. 4-HFPT is an important building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the synthesis of high-performance materials, such as high-temperature polymers and composites.
Wissenschaftliche Forschungsanwendungen
4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% has a wide range of applications in scientific research, including organic synthesis, materials science, and analytical chemistry. In organic synthesis, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. In materials science, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is used as a reagent in the synthesis of high-performance materials, such as high-temperature polymers and composites. In analytical chemistry, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is used as a reagent in the analysis of various compounds, including proteins, carbohydrates, and lipids.
Wirkmechanismus
The mechanism of action of 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is dependent on its reactivity and its ability to form strong covalent bonds with other molecules. 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is highly reactive and can form strong covalent bonds with other molecules, such as those found in proteins, carbohydrates, and lipids. This allows 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% to be used as a reagent in the synthesis of various organic compounds, as well as in the analysis of various compounds.
Biochemical and Physiological Effects
4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% has no known biochemical or physiological effects on humans or other organisms. It is not known to be toxic, carcinogenic, or mutagenic, and it is not known to cause any adverse side effects. However, due to its high reactivity and ability to form strong covalent bonds, it should be handled with caution and used only in well-ventilated areas.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% in laboratory experiments are its high reactivity and its ability to form strong covalent bonds. 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is highly reactive, which makes it ideal for the synthesis of various organic compounds and for the analysis of various compounds. Additionally, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% can form strong covalent bonds, which allows it to be used in the synthesis of high-performance materials, such as high-temperature polymers and composites.
The main limitation of using 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% in laboratory experiments is its high reactivity and its ability to form strong covalent bonds. 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is highly reactive, which means that it must be handled with caution and used only in well-ventilated areas. Additionally, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% can form strong covalent bonds, which can lead to the formation of unwanted side products or the destruction of desired products.
Zukünftige Richtungen
The potential future applications of 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% are numerous. In organic synthesis, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% could be used to synthesize a wide range of organic compounds, such as pharmaceuticals, dyes, and polymers. In materials science, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% could be used to synthesize high-performance materials, such as high-temperature polymers and composites. In analytical chemistry, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% could be used to analyze various compounds, such as proteins, carbohydrates, and lipids. Additionally, 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% could be used in the synthesis of new materials, such as new polymers and composites, or in the development of new analytical techniques.
Synthesemethoden
4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98% is synthesized by the reaction of hexafluoropropene with aniline in the presence of a catalyst, such as zinc chloride or titanium tetrachloride. The reaction proceeds in two stages: first, the hexafluoropropene is converted to the corresponding thioaniline, and then the thioaniline is converted to 4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, and the reaction can be carried out at temperatures ranging from -30 to +50 °C. The reaction is usually complete within 1-2 hours.
Eigenschaften
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NS/c10-7(8(11,12)13)9(14,15)17-6-3-1-5(16)2-4-6/h1-4,7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROJPGDMQADYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)
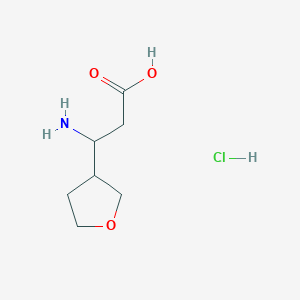
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)
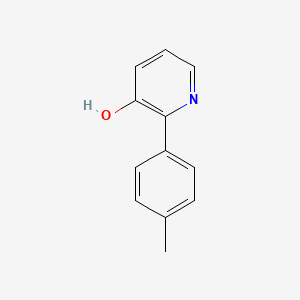
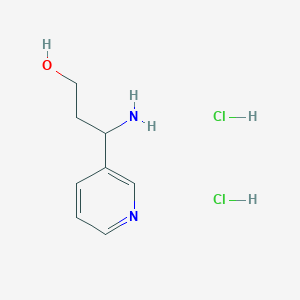
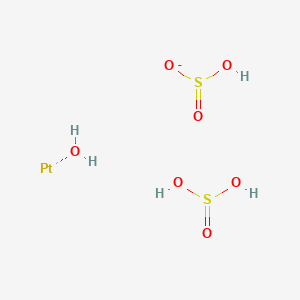
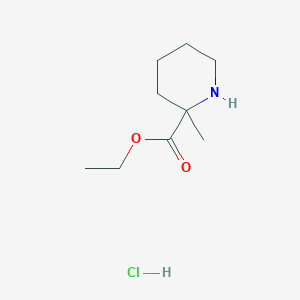
![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

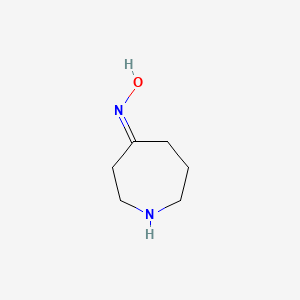
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
